1-(1-(Isopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Medicinal Chemistry Chemical Procurement Lead Optimization

1-(1-(Isopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1903612-40-7) is a synthetic small molecule (MW 260.31 g/mol, formula C10H16N2O4S) that combines an isopropylsulfonyl-substituted azetidine ring with a pyrrolidine-2,5-dione (succinimide) moiety via a direct N–C bond. The SMILES notation CC(C)S(=O)(=O)N1CC(N2C(=O)CCC2=O)C1 and InChI Key HVGLIRRNRCGOAV-UHFFFAOYSA-N confirm its identity as a 1,3-disubstituted azetidine scaffold bearing an N-sulfonyl succinimide at the 3-position.

Molecular Formula C10H16N2O4S
Molecular Weight 260.31
CAS No. 1903612-40-7
Cat. No. B2493454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(Isopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
CAS1903612-40-7
Molecular FormulaC10H16N2O4S
Molecular Weight260.31
Structural Identifiers
SMILESCC(C)S(=O)(=O)N1CC(C1)N2C(=O)CCC2=O
InChIInChI=1S/C10H16N2O4S/c1-7(2)17(15,16)11-5-8(6-11)12-9(13)3-4-10(12)14/h7-8H,3-6H2,1-2H3
InChIKeyHVGLIRRNRCGOAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(Isopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1903612-40-7): Structural Identity, Physicochemical Profile, and Procurement Considerations


1-(1-(Isopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1903612-40-7) is a synthetic small molecule (MW 260.31 g/mol, formula C10H16N2O4S) that combines an isopropylsulfonyl-substituted azetidine ring with a pyrrolidine-2,5-dione (succinimide) moiety via a direct N–C bond . The SMILES notation CC(C)S(=O)(=O)N1CC(N2C(=O)CCC2=O)C1 and InChI Key HVGLIRRNRCGOAV-UHFFFAOYSA-N confirm its identity as a 1,3-disubstituted azetidine scaffold bearing an N-sulfonyl succinimide at the 3-position . The compound belongs to a broader chemotype of azetidine-pyrrolidine-2,5-dione sulfonamides that has been explored across multiple patent families for enzyme inhibition, including stearoyl-CoA desaturase (SCD), Janus kinase (JAK), Rho-kinase, PARP1, and angiotensin II type 2 (AT₂) receptor antagonism [1][2]. It is primarily catalogued as a research chemical and synthetic building block, with commercial availability from multiple suppliers at typical purities of 95–97% .

Why Generic Substitution of 1-(1-(Isopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione Fails: Structural Determinants of Differentiation Within the Azetidine-Succinimide Sulfonamide Class


Within the 1-(1-sulfonylazetidin-3-yl)pyrrolidine-2,5-dione chemotype, three modular structural variables govern biological target engagement and physicochemical properties: (i) the sulfonyl substituent (R–SO₂–), (ii) the azetidine-pyrrolidinedione connectivity (N-1 vs. C-3 attachment), and (iii) the saturation state of the dione ring [1]. The isopropylsulfonyl group in compound 1903612-40-7 introduces a compact, branched alkyl sulfonamide (calculated cLogP contribution approximately +0.8 relative to the unsubstituted azetidine core) that meaningfully differs from aryl-sulfonyl analogs in steric bulk, electronic character, and lipophilicity [2]. These parameters directly affect passive membrane permeability, metabolic stability, and binding pocket complementarity in enzyme inhibition assays. Consequently, substituting this compound with a phenylsulfonyl, benzoyl, or heteroaryl-sulfonyl analog without re-optimization of the assay or synthetic route risks altering target selectivity profiles, solubility characteristics, and downstream synthetic reactivity [3]. The quantitative evidence below examines available differentiation dimensions and explicitly notes where high-strength comparative data remains absent from the public domain.

Quantitative Differentiation Evidence for 1-(1-(Isopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1903612-40-7): Comparator-Based Analysis


Molecular Weight Differentiation Relative to Common Azetidine-Pyrrolidine-2,5-Dione Analogs

The target compound (CAS 1903612-40-7, MW 260.31 g/mol) occupies an intermediate molecular weight position within the 1-(1-sulfonylazetidin-3-yl)pyrrolidine-2,5-dione series, between the smaller unsubstituted 1-(azetidin-3-yl)pyrrolidine-2,5-dione (MW 154.17 g/mol) and larger aryl-sulfonyl derivatives such as 1-(1-(naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione (MW 344.39 g/mol) [1]. This MW of 260.31 places it within the favorable range for lead-like physicochemical properties (Rule of 3: MW ≤ 300) while providing sufficient structural complexity for target engagement .

Medicinal Chemistry Chemical Procurement Lead Optimization

Sulfonyl Substituent Lipophilicity Differentiation: Isopropylsulfonyl vs. Aryl-Sulfonyl Analogs

The isopropylsulfonyl substituent () introduces a branched aliphatic sulfonamide with a calculated AlogP contribution distinct from aryl-sulfonyl analogs. The 1-(1-(phenylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione analog has demonstrated measurable target engagement (IC50 = 62 nM against P2Y12 receptor in radioligand displacement assays) [1], indicating that aryl-sulfonyl variants achieve potent binding through pi-stacking and hydrophobic interactions with aromatic binding pockets. In contrast, the isopropylsulfonyl group in the target compound presents a smaller, conformationally flexible alkyl sulfonamide that is predicted to exhibit reduced aromatic interactions, different hydrogen-bond acceptor geometry, and altered metabolic vulnerability (lower CYP-mediated oxidation potential at the sulfonyl alpha-carbon compared to benzylic positions in aryl-sulfonyl analogs) [2]. Direct quantitative comparative binding data for the target compound are not publicly available.

Physicochemical Profiling ADME Prediction Drug Design

Azetidine Ring Conformational Rigidity: Structural Comparison with Piperidine and Pyrrolidine Bioisosteres

The azetidine ring in this compound provides four-membered ring strain (~26.3 kcal/mol) and a restricted N–C3–C2 bond angle (~90°), imposing greater conformational rigidity compared to five-membered pyrrolidine or six-membered piperidine bioisosteres [1]. This constrained geometry influences the spatial orientation of the attached pyrrolidine-2,5-dione pharmacophore and the sulfonyl group vector. Patent literature demonstrates that azetidine-containing sulfonamides achieve distinct selectivity profiles; for example, the azetidine derivative JTE-952 achieved cellular CSF-1R Type II inhibitory activity with IC50 = 20 nM and favorable pharmacokinetics after optimization of the azetidine series [2]. The target compound's specific contribution of the azetidine scaffold relative to larger-ring analogs has not been quantified in head-to-head comparative studies, but the class-level precedent supports its value as a constrained scaffold for achieving selectivity.

Conformational Analysis Scaffold Hopping Kinase Inhibitor Design

Pyrrolidine-2,5-Dione (Succinimide) Moiety: Differentiation from Maleimide and Unsaturated Dione Analogs

The pyrrolidine-2,5-dione (succinimide) group in the target compound is a saturated cyclic imide, structurally distinct from the unsaturated maleimide (pyrrole-2,5-dione) scaffold . Maleimides are well-established Michael acceptors that form irreversible covalent bonds with cysteine thiols (exemplified by N-ethylmaleimide, a broad-spectrum cysteine protease inhibitor). In contrast, succinimides lack the conjugated double bond and do not act as Michael acceptors, thereby avoiding non-specific covalent protein modification [1]. This fundamental electronic difference means the target compound engages biological targets through non-covalent interactions (hydrogen bonding via the imide carbonyls, hydrophobic contacts) rather than covalent adduct formation [2]. No direct comparative reactivity data (e.g., glutathione adduct formation rates, time-dependent CYP inhibition) are publicly available for this specific compound.

Covalent Inhibitor Design Chemical Stability Target Engagement

Chemical Purity and Identity Verification Standards for Procurement

The target compound is commercially available at a typical purity specification of 95–97% as determined by HPLC, with structural identity confirmed by ¹H-NMR and MS . The well-defined SMILES notation CC(C)S(=O)(=O)N1CC(N2C(=O)CCC2=O)C1 and InChI Key HVGLIRRNRCGOAV-UHFFFAOYSA-N provide unambiguous digital identifiers for database cross-referencing. In comparison, the closely related analog 3-(isopropylsulfonyl)azetidine hydrochloride (CAS 1864064-12-9) is available at 97% purity from multiple suppliers , while 1-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride (CAS 1864057-49-7) is catalogued at 95% purity [1]. The target compound benefits from the well-established synthetic accessibility of the sulfonamide linkage formed via reaction of 3-amino-azetidine intermediates with isopropylsulfonyl chloride, followed by succinimide coupling, providing a reproducible identity verification pathway through independent spectroscopic characterization.

Quality Control Analytical Chemistry Procurement Specification

Recommended Research and Industrial Application Scenarios for 1-(1-(Isopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1903612-40-7)


Fragment-Based and Structure-Guided Lead Discovery Employing the Azetidine-Succinimide Scaffold

The target compound's intermediate molecular weight (260.31 g/mol) and defined three-dimensional architecture (azetidine ring constraint combined with succinimide hydrogen-bonding capacity) make it suitable as a fragment-like scaffold for structure-guided optimization [1]. The isopropylsulfonyl group provides a compact, metabolically stable sulfonamide that can be elaborated or replaced based on co-crystal structure analysis. This application is directly supported by the well-precedented use of azetidine-pyrrolidine-2,5-dione sulfonamides in enzyme inhibitor programs, including FAP (IC50 values ranging from 3.2 nM to >10 μM across the patent series) [2] and CSF-1R inhibition (JTE-952, IC50 = 20 nM) [3].

Synthetic Building Block for N-Sulfonyl Pyrrolidine-2,5-Dione Library Synthesis

The compound serves as a pre-assembled building block for parallel synthesis of N-sulfonyl pyrrolidine-2,5-dione libraries . Its isopropylsulfonyl-azetidine core can undergo further functionalization at the succinimide nitrogen or via azetidine ring-opening reactions. This application is supported by published synthetic methodology for N-sulfonyl pyrrolidine-2,5-diones using Dawson-type heteropolyacid catalysis [1], and by the commercial availability of structurally related building blocks such as 1-(isopropylsulfonyl)azetidine-3-carboxylic acid (CAS 1339147-47-5) and 3-(isopropylsulfonyl)azetidine hydrochloride (CAS 1864064-12-9) [2].

Selectivity Profiling Across Serine Hydrolase and Metalloprotease Panels

Based on the broader class precedent of azetidine-pyrrolidine-2,5-dione sulfonamides targeting serine proteases (FAP, PREP, DPP family) [1], this compound is a rational candidate for inclusion in selectivity profiling panels against proline-selective peptidases. The isopropylsulfonyl group's distinct steric and electronic properties, compared to the more commonly explored aryl-sulfonyl analogs, may reveal differential selectivity windows that are not predictable from existing SAR data. Researchers should note that direct target engagement data for this specific compound are not publicly available and must be generated experimentally.

Negative Control or Inactive Comparator in Azetidine SAR Studies

Given that this compound has not demonstrated potent activity against major reported targets of the class (FAP, PREP, DPP) in available public databases , it may find utility as a structurally matched negative control or inactive comparator in structure-activity relationship (SAR) studies. The absence of a large aromatic sulfonyl group distinguishes it from active aryl-sulfonyl analogs (e.g., phenylsulfonyl analog with IC50 = 62 nM at P2Y12 [1]), allowing researchers to attribute observed biological effects specifically to the isopropylsulfonyl moiety versus the core azetidine-succinimide scaffold. This application must be validated through experimental determination of activity against the specific target of interest.

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